Cas no 2305253-74-9 ([5-(1,1,2,2,2-Pentafluoroethoxy)pyridin-2-yl]methanol)

[5-(1,1,2,2,2-Pentafluoroethoxy)pyridin-2-yl]methanol is a fluorinated pyridine derivative characterized by the presence of a pentafluoroethoxy substituent and a hydroxymethyl functional group. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate. The pentafluoroethoxy group enhances lipophilicity and metabolic stability, while the hydroxymethyl moiety offers a reactive site for further derivatization. Its unique structure may contribute to improved bioavailability and binding affinity in target molecules. The compound is typically handled under controlled conditions due to its sensitivity. Suitable for applications in medicinal chemistry, it serves as a building block for the synthesis of fluorinated bioactive compounds.
[5-(1,1,2,2,2-Pentafluoroethoxy)pyridin-2-yl]methanol structure
2305253-74-9 structure
Product name:[5-(1,1,2,2,2-Pentafluoroethoxy)pyridin-2-yl]methanol
CAS No:2305253-74-9
MF:C8H6F5NO2
Molecular Weight:243.130759716034
CID:6500222
PubChem ID:138987820

[5-(1,1,2,2,2-Pentafluoroethoxy)pyridin-2-yl]methanol 化学的及び物理的性質

名前と識別子

    • 2305253-74-9
    • EN300-6749016
    • [5-(pentafluoroethoxy)pyridin-2-yl]methanol
    • [5-(1,1,2,2,2-Pentafluoroethoxy)pyridin-2-yl]methanol
    • インチ: 1S/C8H6F5NO2/c9-7(10,11)8(12,13)16-6-2-1-5(4-15)14-3-6/h1-3,15H,4H2
    • InChIKey: XNIIIAHNXPALGO-UHFFFAOYSA-N
    • SMILES: FC(C(F)(F)F)(OC1=CN=C(CO)C=C1)F

計算された属性

  • 精确分子量: 243.03186924g/mol
  • 同位素质量: 243.03186924g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 8
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 233
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 42.4Ų
  • XLogP3: 1.9

[5-(1,1,2,2,2-Pentafluoroethoxy)pyridin-2-yl]methanol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6749016-0.5g
[5-(pentafluoroethoxy)pyridin-2-yl]methanol
2305253-74-9 95.0%
0.5g
$858.0 2025-03-13
Enamine
EN300-6749016-0.05g
[5-(pentafluoroethoxy)pyridin-2-yl]methanol
2305253-74-9 95.0%
0.05g
$256.0 2025-03-13
Aaron
AR028KM5-100mg
[5-(pentafluoroethoxy)pyridin-2-yl]methanol
2305253-74-9 95%
100mg
$552.00 2025-02-16
Aaron
AR028KM5-10g
[5-(pentafluoroethoxy)pyridin-2-yl]methanol
2305253-74-9 95%
10g
$6528.00 2023-12-15
Enamine
EN300-6749016-10.0g
[5-(pentafluoroethoxy)pyridin-2-yl]methanol
2305253-74-9 95.0%
10.0g
$4729.0 2025-03-13
Enamine
EN300-6749016-1.0g
[5-(pentafluoroethoxy)pyridin-2-yl]methanol
2305253-74-9 95.0%
1.0g
$1100.0 2025-03-13
Enamine
EN300-6749016-2.5g
[5-(pentafluoroethoxy)pyridin-2-yl]methanol
2305253-74-9 95.0%
2.5g
$2155.0 2025-03-13
1PlusChem
1P028KDT-50mg
[5-(pentafluoroethoxy)pyridin-2-yl]methanol
2305253-74-9 95%
50mg
$368.00 2024-05-24
1PlusChem
1P028KDT-500mg
[5-(pentafluoroethoxy)pyridin-2-yl]methanol
2305253-74-9 95%
500mg
$1123.00 2024-05-24
1PlusChem
1P028KDT-5g
[5-(pentafluoroethoxy)pyridin-2-yl]methanol
2305253-74-9 95%
5g
$4004.00 2024-05-24

[5-(1,1,2,2,2-Pentafluoroethoxy)pyridin-2-yl]methanol 関連文献

[5-(1,1,2,2,2-Pentafluoroethoxy)pyridin-2-yl]methanolに関する追加情報

[5-(1,1,2,2,2-Pentafluoroethoxy)pyridin-2-yl]methanol: A Comprehensive Overview

[5-(1,1,2,2,2-Pentafluoroethoxy)pyridin-2-yl]methanol (CAS No. 2305253-74-9) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its distinctive pentafluoroethoxy substituent on a pyridine ring, which imparts unique chemical and biological properties. In this article, we will delve into the structure, synthesis, and potential applications of [5-(1,1,2,2,2-Pentafluoroethoxy)pyridin-2-yl]methanol, drawing on the latest research findings to provide a comprehensive overview.

Chemical Structure and Properties

The molecular structure of [5-(1,1,2,2,2-Pentafluoroethoxy)pyridin-2-yl]methanol is composed of a pyridine ring with a pentafluoroethoxy group attached at the 5-position and a hydroxymethyl group at the 2-position. The presence of the pentafluoroethoxy group significantly influences the compound's electronic and steric properties. Fluorine atoms are known for their strong electron-withdrawing effect, which can enhance the compound's lipophilicity and metabolic stability. Additionally, the hydroxymethyl group provides a reactive site for further functionalization and derivatization.

Synthesis and Preparation

The synthesis of [5-(1,1,2,2,2-Pentafluoroethoxy)pyridin-2-yl]methanol has been extensively studied in recent literature. One common approach involves the nucleophilic substitution of a suitable pyridine derivative with a pentafluoroethoxy halide. For instance, 5-chloropyridine-2-carbaldehyde can be reacted with pentafluoroethyl triflate in the presence of a base to form the desired intermediate. Subsequent reduction of the aldehyde to an alcohol using a reducing agent such as sodium borohydride yields the final product.

Biological Activity and Applications

[5-(1,1,2,2,2-Pentafluoroethoxy)pyridin-2-yl]methanol has shown promising biological activity in various assays. Recent studies have demonstrated its potential as an inhibitor of specific enzymes involved in disease pathways. For example, it has been reported to exhibit potent inhibitory activity against certain kinases and proteases, which are key targets in cancer and inflammatory diseases. The unique combination of fluorinated substituents and the hydroxymethyl group contributes to its high binding affinity and selectivity.

In addition to its enzymatic inhibition properties, [5-(1,1,2,2,2-Pentafluoroethoxy)pyridin-2-yl]methanol has also been explored for its potential as a lead compound in drug discovery programs. Its structural features make it an attractive candidate for optimization through medicinal chemistry approaches. Researchers have used this compound as a scaffold to develop more potent and selective analogs with improved pharmacokinetic profiles.

Pharmacological Studies

Pharmacological studies on [5-(1,1,2,2,2-Pentafluoroethoxy)pyridin-2-yl]methanol have provided valuable insights into its mechanism of action and therapeutic potential. In vitro assays have shown that it can effectively inhibit the activity of specific enzymes at low micromolar concentrations. Furthermore, in vivo studies using animal models have demonstrated its efficacy in reducing tumor growth and inflammation.

The safety profile of [5-(1,1,2,2,2-Pentafluoroethoxy)pyridin-2-yl]methanol has also been evaluated in preclinical studies. These studies have indicated that it exhibits low toxicity at therapeutic doses and does not cause significant adverse effects on major organs or systems. However, further investigations are needed to fully understand its long-term safety and potential side effects.

Clinical Development

The promising preclinical results have led to the initiation of clinical trials to evaluate the safety and efficacy of [5-(1,1,2,2,2-Pentafluoroethoxy)pyridin-2-yl]methanol in human subjects. Early-phase clinical trials are currently underway to assess its pharmacokinetics and pharmacodynamics in healthy volunteers and patients with specific diseases. Preliminary data from these trials have shown encouraging results regarding its tolerability and biological activity.

If these trials continue to yield positive outcomes, [5-(1,1,2,2,2-Pentafluoroethoxy)pyridin-2-yl]methanol could potentially advance to later stages of clinical development and eventually become an approved therapeutic agent for various conditions.

Conclusion

In conclusion,[5-(1 , 1 , 2 , 2 , 3 -Pentafluoroethoxy)pyridin - 3 - yl ] methanol strong > (CAS No . 3053 -74 -9 ) is a promising compound with unique chemical properties that make it highly relevant for medicinal chemistry research . Its potential as an enzyme inhibitor , lead compound for drug discovery , and therapeutic agent highlights its significance in advancing our understanding of disease mechanisms and developing new treatments . Ongoing research efforts will continue to uncover new applications and optimize its properties for clinical use . p >

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